Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
CAS No.: 38135-31-8
Cat. No.: VC21090462
Molecular Formula: C20H26ClO3P
Molecular Weight: 380.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38135-31-8 |
|---|---|
| Molecular Formula | C20H26ClO3P |
| Molecular Weight | 380.8 g/mol |
| IUPAC Name | 1-tert-butyl-4-[(4-tert-butylphenoxy)-chlorophosphoryl]oxybenzene |
| Standard InChI | InChI=1S/C20H26ClO3P/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
| Standard InChI Key | PFWJBHJSKGMFNK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)Cl |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)Cl |
Introduction
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester, also known as Di-4-tert-butylphenyl phosphorochloridate, is a chemical compound with the molecular formula C20H26ClO3P and a molecular weight of 380.8 g/mol . This compound is a derivative of phosphorochloridic acid, where two 4-(1,1-dimethylethyl)phenyl groups are attached as esters.
Uses and Applications
While specific applications of phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester, are not widely documented, compounds of similar structure are often used in organic synthesis and as intermediates in the production of various chemicals, including pharmaceuticals and agrochemicals.
Safety and Handling
As with many phosphorus-containing compounds, handling phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester, requires caution due to potential toxicity and reactivity. It is essential to follow proper safety protocols, including the use of protective equipment and working in well-ventilated areas.
Comparison with Other Phosphorus Compounds
This table highlights the differences in molecular structure and properties among various phosphorus compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume